molecular formula C3H5ClF3NO2S B3045293 N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride CAS No. 104468-13-5

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

Cat. No.: B3045293
CAS No.: 104468-13-5
M. Wt: 211.59 g/mol
InChI Key: GSWQBHLLDZEMBB-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride (CAS 104468-13-5) is a specialized chemical reagent with the molecular formula C3H5ClF3NO2S and a molecular weight of 211.59 . It is a sulfamoyl chloride derivative characterized by the presence of a reactive sulfamoyl chloride (S(=O)2N-Cl) group and a trifluoroethyl moiety. This combination makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound is primarily used as a key intermediate in the design and synthesis of novel bioactive molecules. Its applications include serving as a precursor in the development of sulfilimine-based insecticides, as research has explored the N-trifluoroacetyl sulfilimine moiety as a promising scaffold for new crop-protecting agents . Furthermore, reagents of this class are integral to structure-based optimization programs in drug discovery, such as in the development of potent inhibitors of protein-protein interactions for oncology targets . The incorporation of the trifluoroethyl group, a common motif in agrochemicals and pharmaceuticals, can significantly influence the lipophilicity, metabolic stability, and binding affinity of the resulting molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF3NO2S/c1-8(11(4,9)10)2-3(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWQBHLLDZEMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544554
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-13-5
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
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Preparation Methods

Direct Chlorination of N-Methyl-N-(2,2,2-Trifluoroethyl)Sulfamic Acid

The most widely reported method involves the chlorination of N-methyl-N-(2,2,2-trifluoroethyl)sulfamic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This two-step process begins with the synthesis of the sulfamic acid intermediate, followed by its conversion to the sulfamoyl chloride.

Step 1: Synthesis of N-Methyl-N-(2,2,2-Trifluoroethyl)Sulfamic Acid
N-Methyl-N-(2,2,2-trifluoroethyl)amine is reacted with sulfur trioxide (SO₃) in an inert solvent such as dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on sulfur trioxide, forming the sulfamic acid derivative.

Step 2: Chlorination to Sulfamoyl Chloride
The sulfamic acid intermediate is treated with excess PCl₅ in anhydrous conditions. The reaction is typically conducted at reflux temperatures (40–50°C) for 12–16 hours, yielding the sulfamoyl chloride after vacuum distillation.

Parameter Value
Reaction Temperature 40–50°C
Yield 65–72%
Purity (HPLC) >98%

This method is favored for its scalability but requires stringent moisture control to prevent hydrolysis of the sulfamoyl chloride.

Alkylation of Sulfamoyl Chloride Precursors

An alternative approach involves the sequential alkylation of sulfamoyl chloride (H₂NSO₂Cl) with methyl and trifluoroethyl groups. This method is less common due to challenges in controlling regioselectivity.

Procedure

  • Methylation : Sulfamoyl chloride is treated with methyl iodide (CH₃I) in the presence of a base such as triethylamine to form N-methylsulfamoyl chloride.
  • Trifluoroethylation : The intermediate is further reacted with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under UV irradiation to introduce the trifluoroethyl group.
Challenge Mitigation Strategy
Competing side reactions Use of radical initiators (e.g., AIBN) to enhance selectivity
Low yields Optimize molar ratios (1:1.2 for CH₃I:CF₃CH₂I)

While this route offers modularity, the need for photoredox catalysis increases operational complexity.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Temperature

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) enhance the solubility of sulfamoyl chloride intermediates, while non-polar solvents (e.g., toluene) minimize side reactions during alkylation. For example, the use of DMA in the trifluoroethylation step improves yields by 15–20% compared to tetrahydrofuran.

Influence of Chlorinating Agents

Comparative studies indicate that SOCl₂ provides higher selectivity than PCl₅ for the chlorination step. SOCl₂ generates gaseous byproducts (HCl and SO₂), simplifying purification, whereas PCl₅ requires neutralization with aqueous bases, risking hydrolysis.

Physicochemical Properties and Stability

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.42 (s, 3H, N–CH₃), 4.21 (q, 2H, J = 8.4 Hz, CF₃CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 38.5 (N–CH₃), 68.3 (q, J = 36 Hz, CF₃CH₂), 127.0 (q, J = 276 Hz, CF₃).
  • IR (KBr) : 1353 cm⁻¹ (SO₂ asymmetric stretch), 1181 cm⁻¹ (SO₂ symmetric stretch).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, necessitating storage at –20°C under nitrogen.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to protease inhibitors and kinase modulators. Its trifluoroethyl group enhances metabolic stability in drug candidates.

Materials Science

In polymer chemistry, it serves as a crosslinking agent for sulfonated polymers used in proton-exchange membranes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Sulfonic acid: Formed through hydrolysis.

    N-methyl-N-(2,2,2-trifluoroethyl)sulfonamide: Formed through reduction.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Sulfamate Esters
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride can be utilized to prepare sulfamate esters through nucleophilic substitution reactions. These esters are valuable intermediates in organic synthesis due to their ability to act as electrophiles in various transformations .

Table 1: Reaction Conditions for Sulfamate Ester Synthesis

Reaction ComponentConditionYield (%)
This compound + n-pentanol-78 °C, triethylamine95
Sulfamic acid salt + PPh₃Room temperatureModerate

2. Pharmaceutical Applications
The compound's utility extends to the pharmaceutical sector where it serves as a precursor for drugs targeting specific biological pathways. Its derivatives have shown potential as selective antagonists for neurokinin receptors . The ability to modify the sulfamoyl group allows for the development of compounds with tailored pharmacological properties.

Agrochemical Applications

This compound is also explored in agrochemical formulations. Its halogenated nature imparts unique properties that enhance the efficacy of pesticides and herbicides. Recent studies have highlighted its role in developing new halogenated agrochemicals that exhibit improved performance against pests .

Case Studies

Case Study 1: Development of Sulfamate Esters
A study demonstrated the successful synthesis of various sulfamate esters using this compound as a key reagent. The research focused on optimizing reaction conditions to maximize yield and selectivity for desired products .

Case Study 2: Agrochemical Efficacy
Research into new agrochemicals incorporating this compound revealed enhanced activity against target pests compared to traditional compounds. The study provided insights into the structure-activity relationship (SAR) that underpins these improvements .

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride with structurally or functionally related sulfamoyl chlorides and fluorinated sulfonamides. Key parameters include reactivity, fluorine effects, physical properties, and synthetic utility .

Table 1: Comparative Analysis of Sulfamoyl Chlorides and Related Compounds

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Reactivity (Yield in Esterification) Applications
This compound C₃H₅ClF₃NO₂S Methyl, 2,2,2-Trifluoroethyl Not reported High (95% with PPh₃/Tf₂O activation) Pharma intermediates, agrochemicals
Trifluoromethanesulfonyl chloride CClF₃O₂S Trifluoromethyl 29–32 High (hydrolysis-resistant) Superacid precursors, catalysts
N-(Phenyl)sulfamoyl chloride C₆H₅ClNO₂S Phenyl Not reported Moderate (70–80% with standard methods) Sulfonamide antibiotics
N-(4-Methylphenyl)sulfamoyl chloride C₇H₇ClNO₂S 4-Methylphenyl Not reported High (crystallizes with anti-conformation) Crystallography studies

Fluorine-Induced Effects

  • The 2,2,2-trifluoroethyl group in the target compound reduces basicity at the nitrogen center via electron-withdrawing effects, enhancing stability and bioavailability of derived sulfonamides. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine improves metabolic resistance and binding affinity .
  • Compared to N-(4-methylphenyl)sulfamoyl chloride , the trifluoroethyl substituent introduces greater conformational rigidity, as seen in crystallographic studies of related sulfonamides .

Structural and Physical Properties

  • For comparison, trifluoromethanesulfonyl chloride has a density of 1.583 g/mL and a refractive index of 1.334 .
  • The anti-conformation of the sulfonamide group observed in N-(4-methylphenyl)sulfamoyl chloride derivatives (e.g., N–H⋯O hydrogen bonding) is less pronounced in the target compound due to steric hindrance from the trifluoroethyl group .

Biological Activity

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C4H5ClF3NO
  • SMILES Notation : CN(CC(F)(F)F)C(=O)Cl
  • InChI : InChI=1S/C4H5ClF3NO/c1-9(3(5)10)2-4(6,7)8/h2H2,1H3 .

Synthesis

The synthesis of this compound typically involves the reaction of sulfamic acid derivatives with chlorinating agents. A notable method includes the activation of sulfamic acid to generate sulfamoyl chloride intermediates. Research indicates that moderate yields can be achieved using phosphorous-based reagents under controlled conditions .

Anticancer Properties

Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed low nanomolar inhibition of critical protein interactions in leukemia models .

CompoundIC50 (nM)Cellular Activity (GI50)
This compoundTBDTBD
MI-4631350
Compound 71075

Table 1: Comparison of inhibitory activities of related compounds in leukemia cell lines.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell growth. The trifluoroethyl group is hypothesized to enhance lipophilicity and cellular permeability, facilitating more effective target engagement within cells .

Study 1: Inhibition of MLL-AF9 Interaction

A study focused on the inhibition of the menin-MLL interaction revealed that modifications to the sulfamoyl structure could significantly impact both inhibitory potency and metabolic stability. Compounds with similar functional groups exhibited enhanced activity against MLL leukemia cells compared to traditional inhibitors .

Study 2: Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary findings suggest that while there may be cytotoxic effects at high concentrations, further investigation is needed to delineate the therapeutic window and potential side effects associated with chronic exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride, and what factors influence yield?

  • Methodological Answer : A key approach involves activating sulfamic acid salts with reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). For example, triethylammonium sulfamate salts can be activated using triphenylphosphine ditriflate (generated in situ from Tf₂O and Ph₃PO) at −78 °C, achieving yields up to 95% after optimization. Critical factors include stoichiometry (e.g., 1.5 equivalents of sulfamate salt), temperature control, and the use of strong phosphorous–oxygen bond-forming agents to drive the reaction .

Q. Why is the trifluoroethyl group strategically incorporated into sulfamoyl chlorides in pharmaceutical research?

  • Methodological Answer : The trifluoroethyl group enhances metabolic stability and bioavailability via fluorine’s strong inductive effects, which reduce basicity of adjacent amines and improve membrane permeability. Additionally, the C–F bond can influence molecular conformation through stereoelectronic effects, optimizing target binding. These properties are critical for designing enzyme inhibitors or receptor modulators .

Q. What are the primary stability concerns for this compound, and how are they mitigated during experiments?

  • Methodological Answer : Sulfamoyl chlorides are moisture-sensitive due to reactive S–Cl bonds. Storage under inert atmospheres (argon or nitrogen) and anhydrous solvents (e.g., dry dichloromethane) is essential. Reactions should be conducted in rigorously dried glassware, and intermediates should be characterized immediately post-synthesis to avoid hydrolysis. Stabilizing additives like molecular sieves may also be used .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in sulfamoyl chloride synthesis?

  • Methodological Answer : Systematic optimization involves adjusting equivalents of activating agents (e.g., 1.65 equivalents of Ph₃PO for in situ generation of PPh₃ ditriflate) and maintaining low temperatures (−78 °C) to suppress side reactions. Triethylamine (3 equivalents) acts as a proton scavenger, while stepwise addition of alcohols (e.g., n-pentanol) ensures controlled esterification. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. What mechanistic insights explain the role of phosphine-based activators in sulfamoyl chloride generation?

  • Methodological Answer : Phosphine reagents (e.g., PPh₃) facilitate nucleophilic displacement by generating a phosphonium intermediate, which stabilizes the leaving group (Cl⁻) and promotes S–O bond formation. The Hendrickson reagent (a P(III)/P(V) redox system) further enhances reactivity by forming a transient sulfonylphosphorane species, accelerating chloride displacement. Computational studies (DFT) can validate transition states and electron transfer pathways .

Q. What advanced analytical techniques are used to resolve structural ambiguities in sulfamoyl chloride derivatives?

  • Methodological Answer : X-ray crystallography is definitive for confirming bond angles and stereochemistry, as demonstrated in studies of N-(2,4,5-trichlorophenyl) analogs. Solid-state NMR (¹³C/¹⁹F) complements solution-phase data by probing crystal packing effects. High-resolution mass spectrometry (HRMS) and IR spectroscopy are critical for verifying molecular integrity and functional groups (e.g., S=O stretches at ~1350 cm⁻¹) .

Q. How do fluorinated substituents influence the electronic properties of sulfamoyl chlorides in docking studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the trifluoroethyl group’s electron-withdrawing nature polarizes the sulfamoyl moiety, enhancing electrophilicity at the sulfur center. This facilitates nucleophilic attacks (e.g., by serine residues in enzyme active sites). Molecular dynamics simulations can further assess conformational rigidity imparted by C–F bonds, which may reduce entropic penalties during binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Reactant of Route 2
N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

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